![molecular formula C9H7N3 B3080091 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1082041-01-7](/img/structure/B3080091.png)

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Übersicht

Beschreibung

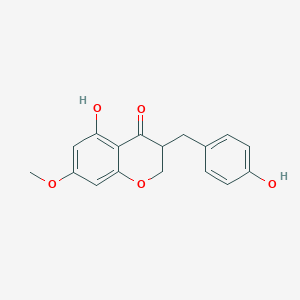

“7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is a chemical compound that belongs to the class of pyridine derivatives . It is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been a subject of research . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring fused with a pyrrole ring . The methoxy group at the 3-position of the phenyl ring in the compound is replaced with chlorine .Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold, including its derivatives like pyrrolizines and pyrrolidine-2,5-diones, stems from its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through a phenomenon called "pseudorotation." This review highlights bioactive molecules featuring the pyrrolidine ring, focusing on target selectivity and the influence of steric factors on biological activity. It discusses synthetic strategies for pyrrolidine compounds, emphasizing the role of stereogenicity and the spatial orientation of substituents in determining the biological profile of drug candidates, which can guide the design of new compounds with varied biological profiles (Petri et al., 2021).

Enaminoketones and Heterocyclic Synthesis

Enaminoketones, particularly cyclic-β-enaminoesters, are recognized as crucial intermediates for synthesizing heterocycles and natural products due to their enantioselective preparation significance. Enaminoketones combine the nucleophilicity of enamines with the electrophilicity of enones, making them versatile building blocks for various heterocycles like pyridine and pyrrole derivatives. This review examines the recent developments in the synthetic approaches to enaminoketones, their chemical transformations, and biological activity, highlighting their role as scaffolds for annulation to access alkaloid structures and their potential as anticonvulsant compounds (Negri et al., 2004).

Chemistry and Properties of Benzimidazole and Benzthiazole Pyridine Complexes

This review covers the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), focusing on preparation procedures, properties of free organic compounds, and their complexes. It summarizes spectroscopic properties, structures, magnetic properties, and the biological and electrochemical activity of these complexes, identifying potential areas of interest for future investigations (Boča et al., 2011).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives, known for their biological and medicinal applications, are also utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This review focuses on pyrimidine-based optical sensors, covering literature from 2005 to 2020 and discussing their applications in sensing alongside their biological significance (Jindal & Kaur, 2021).

Hybrid Catalysts in Pyranopyrimidine Synthesis

The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. This review article focuses on the synthetic pathways employed for developing substituted pyrano[2,3-d]pyrimidine derivatives using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. It highlights the application of these catalysts in synthesizing lead molecules for the pharmaceutical industry (Parmar et al., 2023).

Eigenschaften

IUPAC Name |

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-5-12-8(4-10)7-2-3-11-9(6)7/h2-3,5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBFHNUVOXRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)

![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)

![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)

![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)